molecular formula C37H30O10 B13420200 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester

Katalognummer: B13420200
Molekulargewicht: 634.6 g/mol
InChI-Schlüssel: IIEVGBKLACWRLP-OCTYQYJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester is an organic compound with a complex structure that includes methyl, sulfonyl, and ester functional groups

Vorbereitungsmethoden

The synthesis of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves multiple steps. One common synthetic route includes the sulfonation of a methyl-substituted benzoic acid derivative, followed by esterification. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The ester group allows the compound to be more lipophilic, facilitating its passage through cellular membranes and enhancing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can be compared with other sulfonyl-containing compounds, such as:

    4-Methylsulfonylbenzoic Acid: Lacks the additional methyl and ester groups, making it less lipophilic.

    2,4-Dimethylbenzoic Acid: Lacks the sulfonyl groups, reducing its potential for strong protein interactions.

    Methyl 4-Methylbenzoate: Contains an ester group but lacks the sulfonyl groups, affecting its reactivity and biological activity.

Eigenschaften

Molekularformel

C37H30O10

Molekulargewicht

634.6 g/mol

IUPAC-Name

[(6S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C37H30O10/c1-22-19-30(38)43-28-20-26(17-18-27(22)28)42-37-33(46-35(40)24-13-7-3-8-14-24)32(45-34(39)23-11-5-2-6-12-23)31-29(44-37)21-41-36(47-31)25-15-9-4-10-16-25/h2-20,29,31-33,36-37H,21H2,1H3/t29?,31-,32?,33?,36?,37+/m0/s1

InChI-Schlüssel

IIEVGBKLACWRLP-OCTYQYJCSA-N

Isomerische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.